molecular formula C12H14 B072867 1-Phenyl-1-hexyne CAS No. 1129-65-3

1-Phenyl-1-hexyne

Cat. No.: B072867
CAS No.: 1129-65-3
M. Wt: 158.24 g/mol
InChI Key: VBRLZTLFLNZEPZ-UHFFFAOYSA-N
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Description

1-Phenyl-1-hexyne is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrolytically Induced Isomerization : Research by Stemple and Peters (1990) explored the electrolytically induced, base-catalyzed isomerization of 1-Phenyl-1-hexyne to 1-phenyl-1,2-hexadiene. They used a glassy carbon rotating ring-disk electrode for this study, which revealed insights into the reaction mechanism and rate constants for key steps in the isomerization process (Stemple & Peters, 1990).

  • Palladium-Catalyzed Hydrogenation : Marin-Astorga et al. (2006) investigated the stereoselective hydrogenation of this compound using palladium catalysts supported on mesostructured silica. They found variations in catalytic performance depending on the catalyst used, offering insights into how the structure of the catalyst support can influence the reaction outcome (Marin-Astorga et al., 2006).

  • Rhodium-Cobalt Mixed-Metal Carbonyl Clusters in Catalysis : Ojima et al. (1991) studied the reactions of hydrosilanes with 1-hexyne catalyzed by rhodium-cobalt mixed-metal carbonyl clusters. They found that the reactions led to the formation of silylformylation products, highlighting the potential use of these clusters in organic synthesis (Ojima et al., 1991).

  • Copolymerization with Ziegler-Natta and Metathesis Catalyst Systems : The copolymerization of phenylacetylene and 1-hexyne using different catalyst systems was explored by Duc and Petit (1999). They analyzed copolymer compositions and reactivity ratios, providing valuable data for the development of new polymeric materials (Duc & Petit, 1999).

Mechanism of Action

Target of Action

1-Phenyl-1-hexyne is an alkyne Alkynes are known to participate in a variety of chemical reactions, including polymerization and hydrogenation .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it undergoes stereoselective hydrogenation over palladium (Pd) catalysts supported on mesostructured silica . This reaction involves the addition of hydrogen (H2) across the triple bond of the alkyne, converting it to an alkane.

Biochemical Pathways

It’s known that this compound can participate in polymerization reactions catalyzed by pentahalides of niobium and tantalum . This suggests that it could potentially influence pathways related to polymer synthesis or degradation.

Pharmacokinetics

Its physical properties such as boiling point (229-232 °c) and density (09 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, in the case of hydrogenation, the triple bond of the alkyne is reduced to a single bond, resulting in an alkane . This could potentially alter the physical and chemical properties of the molecule, influencing its interactions with other molecules or cellular components.

Biochemical Analysis

Properties

IUPAC Name

hex-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRLZTLFLNZEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150206
Record name Benzene, 1-hexynyl-
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS] Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 1-Phenyl-1-hexyne
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CAS No.

1129-65-3
Record name 1-Hexyn-1-ylbenzene
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Record name Benzene, 1-hexynyl-
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Record name Benzene, 1-hexynyl-
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Record name 1-Phenyl-1-hexyne
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Synthesis routes and methods

Procedure details

The procedure was identical to Example 1, with the exception that 1-hexyne (0.450 ml; 0.329 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.90 mmol (95% yield) of 1-hexynylbenzene and and 0.08 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.08 mmol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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